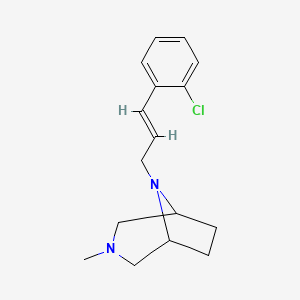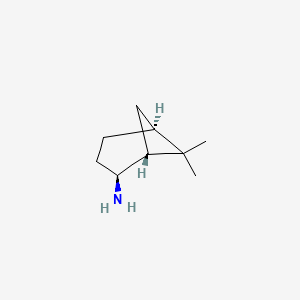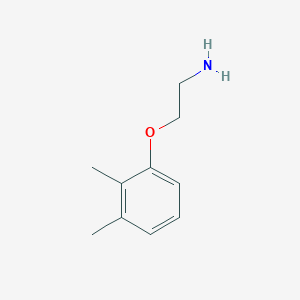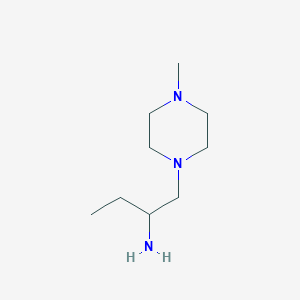
3-Chloro-6-(4-nitrophenyl)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(4-nitrophenyl)pyridazine” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinium salts, which are related to pyridazines, has been achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The molecular formula of “3-Chloro-6-(4-nitrophenyl)pyridazine” is C10H6ClN3O2 . The average mass is 235.626 Da and the monoisotopic mass is 235.014847 Da .Chemical Reactions Analysis
“3-Chloro-6-(4-nitrophenyl)pyridazine” is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives.Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis and reactivity of pyridazine derivatives, including those related to 3-Chloro-6-(4-nitrophenyl)pyridazine, have been extensively studied. For instance, the synthesis of pyridazine derivatives through the reaction of 4-Nitrophenyl-1-piperidinostyrene with aromatic diazonium salts, leading to the formation of arylhydrazonal compounds, which further react with active methylene compounds to yield pyridazine derivatives, has been detailed by Abdallah, Salaheldin, and Radwan (Abdallah, Salaheldin, & Radwan, 2007). This process underlines the chemical flexibility and reactivity of pyridazine compounds, allowing for the development of new chemical entities with potential applications in various scientific domains.
Corrosion Inhibition
Pyridazine derivatives have been investigated for their efficacy in corrosion inhibition, especially for protecting metals against corrosion in acidic environments. Mashuga, Olasunkanmi, and Ebenso conducted an experimental and theoretical investigation into the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in acidic media (Mashuga, Olasunkanmi, & Ebenso, 2017). Their findings highlighted the potential of these compounds as mixed-type inhibitors, which can offer protection by slowing down the electrochemical processes that lead to corrosion. The effectiveness of these inhibitors is linked to their chemical structure, particularly the presence of nitrogen atoms and unsaturated groups, which facilitate adsorption onto the metal surface.
Antibacterial Activity
Another application of pyridazine derivatives is in the development of novel antibacterial agents. Al-Kamali et al. explored the antibacterial activity of novel thieno[2,3-c]pyridazines, demonstrating that these compounds exhibit promising antibacterial properties against various bacterial strains (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). This research opens avenues for the development of new antibacterial drugs that can address the growing concern of antibiotic resistance.
Herbicidal Activities
The utility of pyridazine derivatives extends to agriculture, where they have been tested for their herbicidal activities. Xu et al. synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal efficacy (Xu et al., 2008). Some of these compounds showed potent herbicidal activity, suggesting their potential as commercial herbicides. This finding highlights the application of 3-Chloro-6-(4-nitrophenyl)pyridazine derivatives in developing new agricultural chemicals.
Mécanisme D'action
Target of Action
3-Chloro-6-(4-nitrophenyl)pyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that some pyridazinone derivatives, which 3-chloro-6-(4-nitrophenyl)pyridazine is a part of, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Result of Action
It’s known that some pyridazinone derivatives have shown a wide range of pharmacological activities .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-6-(4-nitrophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-5-9(12-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAYFZQLZHNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423333 | |
| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-nitrophenyl)pyridazine | |
CAS RN |
99708-47-1 | |
| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

